molecular formula C13H8Cl3NO B312680 2-chloro-N-(3,4-dichlorophenyl)benzamide

2-chloro-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B312680
M. Wt: 300.6 g/mol
InChI Key: RQWZZMVBASVGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,4-dichlorophenyl)benzamide is a halogenated benzamide derivative with a molecular formula C₁₃H₇Cl₃NO. Its structure consists of a benzamide core substituted with chlorine atoms at the 2-position of the benzoyl ring and the 3,4-positions of the anilino ring (Figure 1). The compound’s stereoelectronic properties are influenced by the dihedral angles between the aromatic rings and the amide group. For instance, in structurally analogous N-(3,4-dichlorophenyl)benzamide, the dihedral angle between the benzene and dichlorophenyl rings is ~63.4°, while the amide group forms a ~20.5° angle with the benzoyl ring . These parameters facilitate intermolecular N–H···O hydrogen bonding, leading to chain-like molecular packing along the crystallographic b-axis .

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18)

InChI Key

RQWZZMVBASVGGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Substituents (Benzoyl/Anilino) Dihedral Angles (°) Hydrogen Bonding Pattern Reference
2-Chloro-N-(3,4-dichlorophenyl)benzamide 2-Cl; 3,4-Cl₂ ~63.4 (benzene/dichlorophenyl) Chains via N–H···O
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl; 2,3-(CH₃)₂ 7.7 (benzene/anilino) Chains along b-axis
N-(3,4-Dichlorophenyl)benzamide None; 3,4-Cl₂ ~63.4 (benzene/dichlorophenyl) Similar N–H···O chains
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 5-Cl, 2-OH; 3,4-Cl₂ Not reported Enhanced H-bonding due to –OH
  • Substituent Effects : The position and nature of substituents significantly alter molecular geometry and intermolecular interactions. For example, methyl groups in 2-Chloro-N-(2,3-dimethylphenyl)benzamide reduce steric hindrance, resulting in a smaller dihedral angle (7.7°) between aromatic rings compared to chlorinated analogs .
  • Halogen Bonding : Intramolecular Cl···O interactions (e.g., 3.18 Å in 2-chloro-N-(2,3-dimethylphenyl)benzamide) stabilize molecular conformations .

Physicochemical and Environmental Properties

Compound Name log Kow Water Solubility (mg·L⁻¹) Environmental Persistence Reference
This compound Estimated ~4.2 Low (<0.1) High (chlorine substituents)
Propanil 1.80 0.220 Moderate (hydrolysis-prone)
Pronamide (3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide) 3.04 0.053 High (stable in soil)
  • Chlorination Impact : Chlorine atoms increase hydrophobicity (log Kow >4) and persistence in lipid-rich environments .
  • Degradation Pathways: Benzamides with electron-withdrawing groups (e.g., –Cl, –NO₂) resist oxidative degradation, unlike propionamides like Propanil, which hydrolyze more readily .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.